

A Comparative Analysis of Diisopropylbenzene Isomer Boiling Points

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Compound of Interest

Compound Name: 1,2-Diisopropylbenzene

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This guide provides an objective comparison of the boiling points of the three isomers of diisopropylbenzene: ortho-(1,2-), meta-(1,3-), and para-(1,4-). Understanding the differences in the physical properties of these isomers is crucial for processes such as purification, separation, and synthesis in various research and development applications. This document summarizes experimental data, details relevant experimental methodologies, and provides a theoretical basis for the observed differences.

Data Summary

The boiling points of the diisopropylbenzene isomers exhibit distinct, albeit similar, values. The following table summarizes the experimentally determined boiling points for each isomer at standard atmospheric pressure.

Isomer	Structure	IUPAC Name	Boiling Point (°C)	Melting Point (°C)
ortho-diisopropylbenzene	1,2-diisopropylbenzene	1,2-di(propan-2-yl)benzene	204–209[1][2][3]	-57[2][3]
meta-diisopropylbenzene	1,3-diisopropylbenzene	1,3-di(propan-2-yl)benzene	203[3][4][5][6]	-63[3][6]
para-diisopropylbenzene	1,4-diisopropylbenzene	1,4-di(propan-2-yl)benzene	210[3][7][8][9]	-17[3][7][8]

The data indicates the following trend in boiling points: para > ortho > meta.

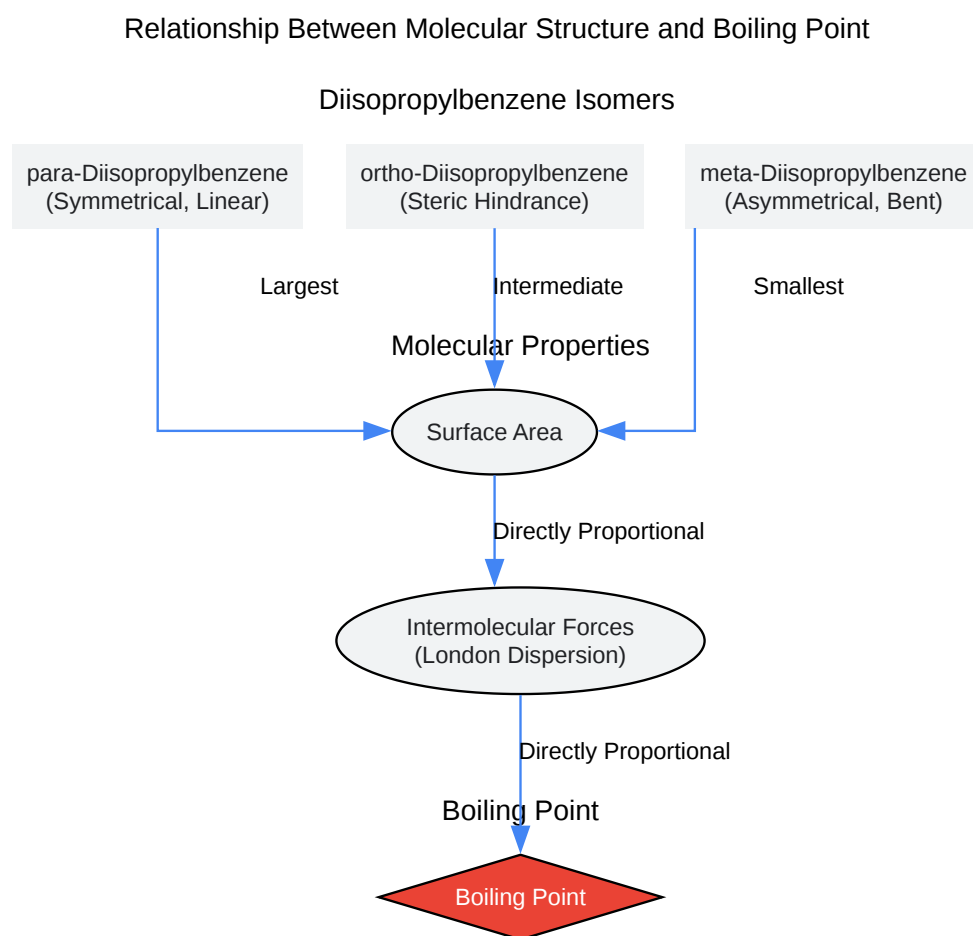
Understanding the Differences in Boiling Points

The variations in the boiling points of diisopropylbenzene isomers can be attributed to differences in their molecular structure, which in turn affect the strength of their intermolecular forces, primarily London dispersion forces (a type of van der Waals force).

- para-diisopropylbenzene has the highest boiling point. Its linear and symmetrical structure allows for a larger surface area of contact between molecules. This increased surface area leads to stronger London dispersion forces, which require more energy (and thus a higher temperature) to overcome for the liquid to transition into a gaseous state.
- ortho-diisopropylbenzene has a slightly lower boiling point than the para isomer. The proximity of the two bulky isopropyl groups in the ortho position introduces steric hindrance. This may lead to a less elongated and more compact molecular shape compared to the para isomer, reducing the effective surface area for intermolecular interactions.
- meta-diisopropylbenzene has the lowest boiling point of the three. Its bent, asymmetrical structure disrupts efficient packing and reduces the overall surface area available for intermolecular contact compared to the other two isomers. This results in the weakest London dispersion forces among the three, and consequently, the lowest boiling point.

It is noteworthy that the boiling points of the ortho and meta isomers are very close, which can make their separation by fractional distillation challenging[10].

The relationship between molecular structure and boiling point is visualized in the diagram below.



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Caption: Molecular structure's influence on boiling point.

Experimental Protocols for Boiling Point Determination

The boiling points cited in this guide are determined through standardized experimental procedures. The two primary methods for accurately measuring the boiling point of a liquid are distillation and the capillary method.

1. Distillation Method

This is a common and accurate method for determining the boiling point of a liquid, especially when purification is also desired.[\[11\]](#)

- Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
- Procedure:
 - The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
 - The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it cools and liquefies.
 - The temperature is recorded when it becomes constant. This stable temperature, observed while the liquid is boiling and the vapor is condensing, is the boiling point of the substance.[\[11\]](#)

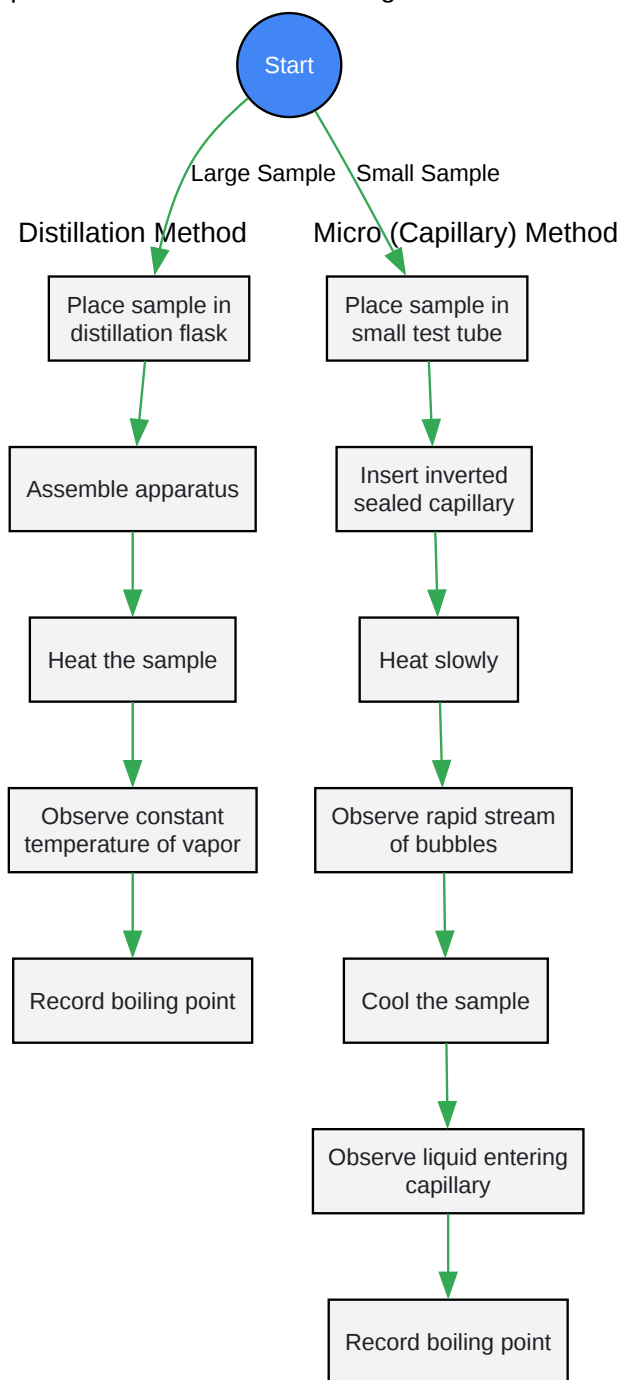
2. Micro Boiling Point (Capillary) Method

This method is particularly useful when only a small amount of the sample is available.[\[12\]](#)[\[13\]](#)
[\[14\]](#)

- Apparatus: A small test tube or fusion tube, a capillary tube sealed at one end, a thermometer, a heating apparatus (like a MelTemp apparatus or an oil bath), and a means to attach the tube to the thermometer.
- Procedure:
 - A few drops of the liquid sample are placed into the small test tube.
 - A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
 - The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
 - The apparatus is heated slowly. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.
 - Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.
 - The heat source is then removed, and the liquid is allowed to cool.
 - The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube.^[13] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

The experimental workflow for these methods is outlined in the following diagram.

Experimental Workflow for Boiling Point Determination

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Caption: Workflow for boiling point determination methods.

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